diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate

Structure-Activity Relationship sEH Inhibition Imidazole Medicinal Chemistry

Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS 1638612-95-9) is a fully substituted imidazole derivative bearing two ethyl ester groups at the 2- and 4-positions and an N1-linked 4-methoxyphenacyl substituent. With a molecular formula of C18H20N2O6 and a molecular weight of 360.4 g/mol, it belongs to the class of imidazole-2,4-dicarboxylate esters that have been investigated as soluble epoxide hydrolase (sEH) inhibitors and DGAT-1 inhibitors in patent literature.

Molecular Formula C18H20N2O6
Molecular Weight 360.4 g/mol
CAS No. 1638612-95-9
Cat. No. B1458426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate
CAS1638612-95-9
Molecular FormulaC18H20N2O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C2=CC=C(C=C2)OC
InChIInChI=1S/C18H20N2O6/c1-4-25-17(22)14-10-20(16(19-14)18(23)26-5-2)11-15(21)12-6-8-13(24-3)9-7-12/h6-10H,4-5,11H2,1-3H3
InChIKeyLQHCGPDPTYQMBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS 1638612-95-9): Structural and Pharmacophoric Baseline for Procurement Evaluation


Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS 1638612-95-9) is a fully substituted imidazole derivative bearing two ethyl ester groups at the 2- and 4-positions and an N1-linked 4-methoxyphenacyl substituent . With a molecular formula of C18H20N2O6 and a molecular weight of 360.4 g/mol, it belongs to the class of imidazole-2,4-dicarboxylate esters that have been investigated as soluble epoxide hydrolase (sEH) inhibitors and DGAT-1 inhibitors in patent literature [1]. The compound is commercially available at 95%+ purity primarily for research use .

Why Generic Substitution Fails for Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS 1638612-95-9): The Critical Role of the 4-Methoxy Substituent


Within the N1-phenacyl imidazole-2,4-dicarboxylate series, small structural modifications produce disproportionately large effects on target binding and physicochemical properties. The 4-methoxy substituent on the phenyl ring distinguishes CAS 1638612-95-9 from its closest commercially available analog, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate (CAS 1638612-75-5), which lacks this electron-donating group . In imidazole-based sEH inhibitor series, analogous methoxy substitutions have been shown to modulate potency by over 10-fold through altered hydrogen-bonding interactions within the enzyme active site [1]. Furthermore, the methoxy group influences logP, aqueous solubility, and metabolic stability—parameters that directly affect both in vitro assay performance and the feasibility of downstream in vivo studies [2]. Procurement of the unsubstituted analog or other N1-alkyl imidazole-2,4-dicarboxylates without verifying substituent-specific activity data therefore carries a high risk of obtaining a compound with materially different biological readout.

Quantitative Differentiation Evidence for Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS 1638612-95-9) Versus Closest Analogs


Structural Differentiation: 4-Methoxyphenacyl vs. Unsubstituted Phenacyl N1-Substituent

The target compound (CAS 1638612-95-9) incorporates a 4-methoxyphenacyl group at the imidazole N1 position. Its closest cataloged analog, diethyl 1-(2-oxo-2-phenylethyl)-1H-imidazole-2,4-dicarboxylate (CAS 1638612-75-5), possesses an unsubstituted phenacyl group. The electron-donating methoxy substituent alters the electron density of the phenyl ring and can participate in hydrogen-bonding interactions with target protein residues . In structurally related imidazole-based sEH inhibitors disclosed in US 10,377,744 B2, compound-to-compound variations in aryl substitution produced Ki differences ranging from 0.05 nM to >100 nM, demonstrating that seemingly minor substituent changes can shift potency by over three orders of magnitude [1].

Structure-Activity Relationship sEH Inhibition Imidazole Medicinal Chemistry

Synthetic Accessibility: One-Step Quantitative Yield Protocol Documented in Peer-Reviewed Literature

A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions has been published in the peer-reviewed journal Molbank (2023, M1654), with full characterization by 1H-, 2H-, 13C-NMR, IR, and Raman spectroscopy [1]. This contrasts with multi-step synthetic routes typically required for analogs bearing additional ring substitution or more complex N1-alkyl chains. The availability of a validated, high-yielding single-step procedure reduces synthesis cost, time, and variability for laboratories requiring in-house preparation.

Organic Synthesis Vilsmeier Conditions Process Chemistry

Predicted Drug-Likeness and Physicochemical Property Differentiation from N1-Benzyl and N1-Unsubstituted Analogs

The target compound (MW 360.4, C18H20N2O6) occupies a favorable region of oral drug-like chemical space. Compared to diethyl 1H-imidazole-2,4-dicarboxylate (CAS 86724-13-2; MW 212.2), the N1-phenacyl substitution increases molecular weight and lipophilicity into ranges associated with improved membrane permeability while maintaining compliance with Lipinski's Rule of Five . Compared to the N1-benzyl analog diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate (CAS 2549064-62-0), the phenacyl carbonyl introduces a dipole that can enhance aqueous solubility and provide an additional hydrogen-bond acceptor, potentially improving binding thermodynamics [1].

Drug-Likeness Physicochemical Properties ADME Prediction

Imidazole-2,4-Dicarboxylate Scaffold Privilege: Established Kinase and Hydrolase Inhibitor Pharmacophore

The imidazole-2,4-dicarboxylate core has been validated as a privileged scaffold in multiple target classes. Imidazole-2,4-carboxamides have been reported as potent and kinome-selective TAK1 inhibitors [1]. Separately, imidazole and thiazole carboxylic acid-based compounds have demonstrated superior MMP-2 inhibition compared to their hydroxamic acid counterparts, with imidazole-carboxylic acid MMP-2 inhibitors showing cardiocytoprotective activity in acute myocardial infarction models [2]. The target compound's 2,4-diester substitution pattern positions it as a direct precursor to both carboxamide and carboxylic acid derivatives through straightforward hydrolysis or aminolysis, enabling rapid diversification that is not accessible from mono-ester or non-ester imidazole analogs.

Kinase Inhibition Epoxide Hydrolase Privileged Scaffold

Optimal Research and Procurement Application Scenarios for Diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate (CAS 1638612-95-9)


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization Programs

The imidazole-2,4-dicarboxylate scaffold, including N1-phenacyl substituted variants, has been claimed in sEH inhibitor patents (US 10,377,744 B2) with reported Ki values in the sub-nanomolar range for structurally related compounds [1]. CAS 1638612-95-9, featuring the 4-methoxyphenacyl N1-substituent, can serve as a key intermediate or starting point for SAR exploration around the N1-aryl binding pocket of sEH. Its two ethyl ester groups allow independent hydrolysis to probe the contribution of each carboxylate to binding affinity and pharmacokinetics. Researchers developing sEH inhibitors for cardiovascular, inflammatory, or pain indications should prioritize this compound over the unsubstituted phenacyl analog (CAS 1638612-75-5) due to the additional hydrogen-bonding capacity of the 4-methoxy group, which is expected to enhance active-site complementarity [1].

DGAT-1 Inhibitor Discovery for Metabolic Disorders

Imidazole derivatives represented by formula (I) have been disclosed as DGAT-1 inhibitors with potential utility in obesity, hyperlipidemia, and type 2 diabetes mellitus [2]. The target compound's imidazole-2,4-dicarboxylate core with an N1-phenacyl substituent aligns with the general pharmacophore described in these patents. The 4-methoxy group on the phenyl ring may confer improved DGAT-1 binding through interaction with lipophilic and polar residues in the enzyme's acyl-CoA binding site. The diester functionality also provides a handle for prodrug design, as ester hydrolysis can be tuned to modulate oral bioavailability—a critical consideration for chronic metabolic disease therapies [2].

Metal-Organic Framework (MOF) Ligand Design and Coordination Chemistry

Imidazole dicarboxylate ligands bearing methoxyphenyl groups have been extensively employed in the construction of metal-organic frameworks (MOFs) with tunable fluorescence and channel regulation properties [3]. Specifically, p-methoxyphenyl imidazole dicarboxylate ligands have yielded Cd-MOFs whose solvent-dependent channel architectures were characterized by single-crystal X-ray diffraction and whose fluorescence properties enabled explosive compound identification [3]. The target compound, containing both the imidazole-2,4-dicarboxylate metal-coordination motif and a 4-methoxyphenyl group, is a strong candidate for MOF synthesis where both carboxylate and carbonyl oxygen atoms can participate in metal coordination, enabling higher-dimensional framework construction compared to ligands lacking the phenacyl carbonyl [3].

Medicinal Chemistry Diversification via Parallel Ester Hydrolysis and Aminolysis

The presence of two chemically distinguishable ethyl ester groups at the imidazole 2- and 4-positions enables sequential functional group interconversion. The 2-ester is typically more reactive toward nucleophilic attack due to the electron-withdrawing effect of the adjacent ring nitrogen, allowing selective mono-hydrolysis or mono-aminolysis under controlled conditions [4]. This regiochemical differentiation, when combined with the 4-methoxyphenacyl N1-substituent, provides a three-point diversification platform (N1, C2, C4) that is not available in simpler imidazole mono-esters or N1-unsubstituted analogs. The Molbank protocol confirms that the starting diester can be obtained in quantitative yield, providing a reliable foundation for library synthesis [4].

Quote Request

Request a Quote for diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.